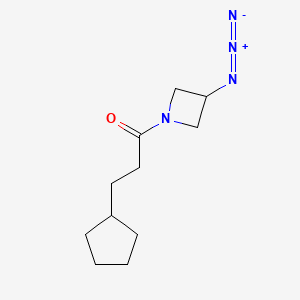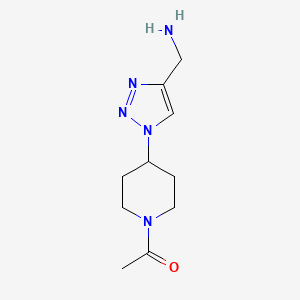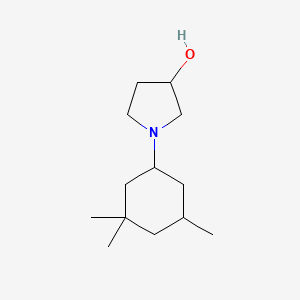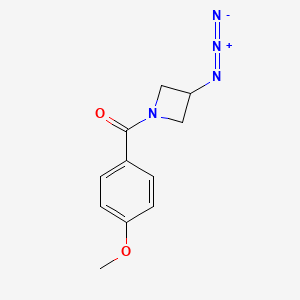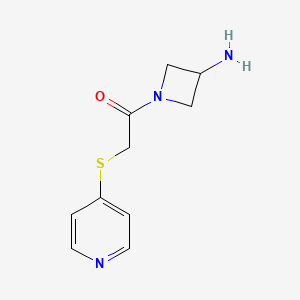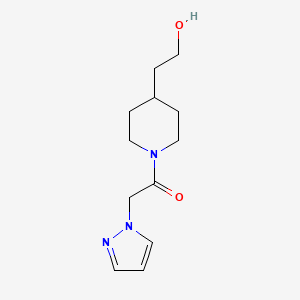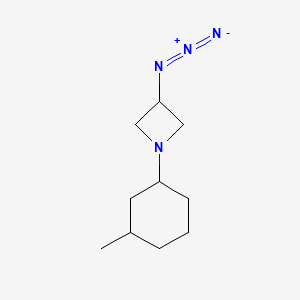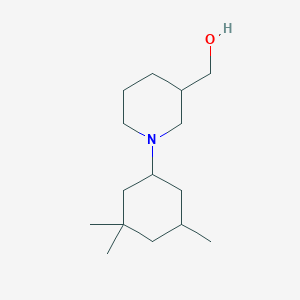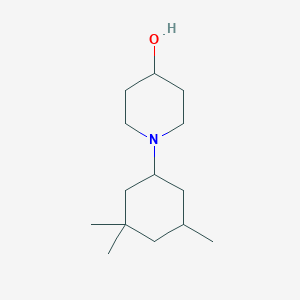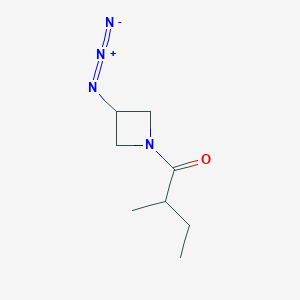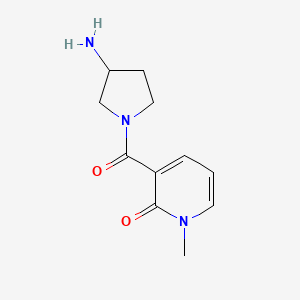
2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid
Vue d'ensemble
Description
2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid (FMPA) is a fluorinated organic acid that has been used for a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is soluble in a variety of solvents. FMPA has a molecular weight of 202.20 g/mol and a molar mass of 202.20 g/mol. FMPA is a synthetic organic acid that is structurally related to the amino acid lysine, and is commonly used in research laboratories as a reagent for chemical synthesis and as a starting material for the synthesis of various compounds.
Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core structure in 2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid, is widely utilized in medicinal chemistry. Its saturated nature and sp3 hybridization allow for a diverse exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules . This compound can be used to design novel biologically active compounds with target selectivity, potentially leading to new treatments for human diseases.
Antimicrobial Agents
Derivatives of pyrrolidine have shown promise as antimicrobial agents. For instance, systems comprising N-methylpyrrolidin-2-one have demonstrated an antimicrobial effect against pathogens like S. aureus, E. coli, and C. albicans . The fluoromethyl group in 2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid could be explored for enhancing these antimicrobial properties.
Anticancer Research
Pyrrolidine derivatives are being investigated for their anticancer activities. The introduction of fluorine atoms into organic compounds is a common strategy to improve their biological activity, including anticancer properties. The fluoromethyl group in this compound could interact with cancer cell enzymes or receptors, leading to potential therapeutic applications .
Anti-inflammatory Applications
The pyrrolidine scaffold is associated with anti-inflammatory properties. The presence of a fluoromethyl group could influence the binding affinity and selectivity to biological targets involved in inflammation, offering a pathway to develop new anti-inflammatory drugs .
Neuropharmacology
Fluorinated compounds often exhibit high brain penetration, making them suitable for neuropharmacological applications. The fluoromethyl group in 2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid could enhance its ability to cross the blood-brain barrier, potentially leading to the development of treatments for neurological disorders .
Stereochemistry and Enantioselective Synthesis
The stereochemistry of pyrrolidine derivatives is crucial in drug design, as different stereoisomers can lead to different biological profiles. The fluoromethyl group in this compound adds another layer of stereochemical complexity, which could be exploited in enantioselective synthesis to create drugs with improved efficacy and reduced side effects .
Propriétés
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-6(8(11)12)10-3-2-7(4-9)5-10/h6-7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOECLVDMIMRSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



